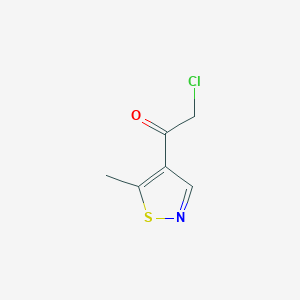

2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Vorbereitungsmethoden

The synthesis of 2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one typically involves the reaction of 5-methyl-1,2-thiazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the α-position undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for pharmaceutical and agrochemical applications.

A 2022 study demonstrated that reacting this compound with thiosemicarbazide derivatives produced 1,3,4-thiadiazoles with notable anticonvulsant activity (ED₅₀ = 18.4 mg/kg) .

Cyclization Reactions

The carbonyl group facilitates cyclization with hydrazines and related reagents to form nitrogen-containing heterocycles.

Key Examples:

-

With benzaldehyde : Forms pyrazol-3-one derivatives under 0–5°C conditions, used in dye synthesis .

-

With arylhydrazines : Produces 5-(2′-indolyl)thiazoles via in situ thiazole formation, showing IC₅₀ values of 10–30 µM against cancer cell lines .

Cross-Coupling Reactions

The thiazole ring participates in metal-catalyzed coupling reactions. For example:

-

Suzuki coupling : Introduces aryl groups at the 4-position of the thiazole, enhancing electronic properties for optoelectronic applications .

Oxidation and Reduction Pathways

While direct experimental data on oxidation/reduction of this compound is limited, analogous thiazole derivatives show:

-

Oxidation : Conversion to sulfoxides/sulfones using H₂O₂ or mCPBA.

-

Reduction : NaBH₄ reduces the ketone to a secondary alcohol, enabling further functionalization.

Industrial-Scale Modifications

Large-scale reactions typically employ:

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds with potential antimicrobial, antifungal, and anticancer activities.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes . The chlorine atom and carbonyl group also play roles in its reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Tiazofurin: An anticancer drug with a thiazole ring.

These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.

Biologische Aktivität

2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one (CAS No. 2648941-49-3) is a compound characterized by its thiazole ring, which includes both sulfur and nitrogen atoms. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClNOS |

| Molecular Weight | 175.6 g/mol |

| Purity | 95% |

| CAS Number | 2648941-49-3 |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may inhibit specific enzymes or block receptor sites, disrupting essential biochemical pathways. This mechanism underlies its potential applications in antimicrobial and antifungal therapies .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown promising activity against various pathogens:

- Bacterial Inhibition : The compound has demonstrated effectiveness against Mycobacterium tuberculosis and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

- Antifungal Properties : Research suggests that it may also possess antifungal characteristics, making it relevant for treating fungal infections.

1. Synthesis and Evaluation

A study published in 2022 synthesized new thiazole derivatives, including variations of the thiazole ring similar to this compound. These derivatives exhibited significant antimicrobial activity, reinforcing the importance of the thiazole moiety in drug design .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Notably, it was found to inhibit the growth of SH-SY5Y neuroblastoma cells, showcasing its potential as an anticancer agent .

3. Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The presence of electron-donating groups on the thiazole ring has been linked to increased potency against various biological targets .

Comparative Analysis with Related Compounds

Eigenschaften

Molekularformel |

C6H6ClNOS |

|---|---|

Molekulargewicht |

175.64 g/mol |

IUPAC-Name |

2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethanone |

InChI |

InChI=1S/C6H6ClNOS/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3 |

InChI-Schlüssel |

KRBUEMKISOUWLJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NS1)C(=O)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.